Apto-253

KLF4 Transcription Factor AML

APTO-253 is a first-in-class, clinical-stage small molecule that uniquely reactivates the tumor suppressor KLF4 while simultaneously stabilizing G-quadruplex (G4) structures at multiple loci (MYC, KIT, telomeric). Unlike generic KLF4 inhibitors (e.g., Kenpaullone) or single-locus G4 stabilizers (e.g., Voreloxin), its intracellular ferrous complex, Fe(253)3, drives a multimodal mechanism that induces p53-independent apoptosis via NOXA and exhibits synthetic lethality with BRCA1/2 deficiency—without preclinical myelosuppression. This makes it the definitive chemical probe for CDX2-driven AML (where KLF4 is silenced in ~90% of patients) and for TNBC models with p53 loss. Supplied with validated in vivo dosing schedules for combination studies with azacitidine.

Molecular Formula C22H14FN5
Molecular Weight 367.4 g/mol
CAS No. 916151-99-0
Cat. No. B1667576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApto-253
CAS916151-99-0
SynonymsAPTO253;  APTO 253;  APTO-253;  LOR253;  LOR-253;  LOR 253;  LT253.
Molecular FormulaC22H14FN5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)F)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6
InChIInChI=1S/C22H14FN5/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28)
InChIKeyNIRXBXIPHUTNNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

APTO-253 (916151-99-0) Procurement Guide: Verified KLF4 Inducer with G-Quadruplex Stabilization for Oncology Research


APTO-253 (CAS 916151-99-0), a 2-indolyl imidazole [4,5-d] phenanthroline derivative [1], is a clinical-stage small molecule that acts primarily as an inducer of the tumor suppressor Krüppel-like factor 4 (KLF4) [2]. This induction drives downstream expression of the cell cycle regulator p21 (CDKN1A) and the pro-apoptotic factor NOXA, while concurrently inhibiting expression of the c-Myc oncogene via stabilization of G-quadruplex DNA structures [3]. As a validated KLF4 activator with a unique multimodal mechanism and a favorable preclinical safety profile marked by an absence of myelosuppression [4], APTO-253 provides a distinct chemical tool for probing the CDX2-KLF4 axis, MYC transcriptional regulation, and p53-independent apoptosis pathways in hematologic and solid tumor models.

APTO-253 (916151-99-0) Functional Uniqueness: Why KLF4 Induction and G4 Stabilization Cannot Be Replaced by Single-Target Analogs


Substituting APTO-253 with a generic KLF4 inhibitor (e.g., Kenpaullone) or a standalone G-quadruplex stabilizer (e.g., Y502-2304, Voreloxin) fails to replicate its multimodal pharmacodynamic profile. While Kenpaullone acts as a KLF4 *inhibitor* (relevant in oncogene-driven contexts like breast cancer) , APTO-253 uniquely *induces* KLF4 expression, which is tumor-suppressive in the CDX2-driven AML context, where KLF4 is epigenetically silenced in approximately 90% of patients [1]. Furthermore, while emerging G4 stabilizers like Y502-2304 or Voreloxin selectively target c-Myc promoter G4 structures [2], APTO-253's unique metabolic activation yields an intracellular ferrous complex, Fe(253)3, which is the primary bioactive species and exhibits broader G4 stabilization across telomeric, MYC, and KIT promoter sequences [3]. This combined mechanism of KLF4 restoration and multi-locus G4 stabilization underpins a distinctive in vivo profile, including potent synergy with azacitidine and a synthetic lethal interaction with BRCA1/2 deficiency—a combination of features not documented for any single alternative compound.

APTO-253 (916151-99-0) Quantitative Differentiation Evidence: Head-to-Head Comparisons with KLF4 and G4-Targeted Analogs


KLF4 Modulation: Divergent Induction vs. Inhibition by Kenpaullone in Tumor-Suppressive Contexts

APTO-253 functions as an *inducer* of KLF4, a key tumor suppressor silenced in CDX2-driven AML. This is mechanistically and functionally opposite to Kenpaullone, which acts as a KLF4 *inhibitor*. In CDX2-expressing AML cells, APTO-253's induction of KLF4 (and subsequent p21 and NOXA) leads to cell cycle arrest and apoptosis [1]. Conversely, Kenpaullone downregulates KLF4 and is explored for contexts where KLF4 is oncogenic (e.g., certain breast cancers), making it therapeutically incompatible with the CDX2-KLF4 axis [2].

KLF4 Transcription Factor AML

Synthetic Lethality in BRCA1/2 Deficiency: Magnitude of Hypersensitivity Comparable to Olaparib

APTO-253 exhibits a potent synthetic lethal interaction with BRCA1/2 deficiency, causing DNA damage. In isogenic cell line models, the magnitude of hypersensitivity to APTO-253 was found to be directly comparable to that of the FDA-approved PARP inhibitor, olaparib [1]. For instance, in MCF10A isogenic clones, loss of BRCA1/2 function resulted in a similar degree of hypersensitivity to both agents [2]. Unlike olaparib, however, APTO-253 achieves this through G-quadruplex stabilization rather than PARP inhibition, and critically, it does so without causing myelosuppression in preclinical models, a key differentiator for AML research [3].

Synthetic Lethality BRCA DNA Repair

In Vivo AML Xenograft Synergy: Enhanced Antitumor Activity with Azacitidine vs. Azacitidine Alone

In preclinical AML models, the combination of APTO-253 with the hypomethylating agent azacitidine demonstrated superior antitumor activity compared to either single agent alone. In the THP-1 and HL-60 AML xenograft models, both once-weekly and twice-weekly dosing of APTO-253 in combination with azacitidine resulted in enhanced antitumor activity [1]. Importantly, this combination did not cause overt toxicity or bone marrow suppression, a critical safety advantage for a myelosuppressive disease like AML [2]. This contrasts with the modest single-agent activity of azacitidine in many xenograft models, highlighting APTO-253's value as a potentiating agent [3].

AML Xenograft Combination Therapy

Broad-Spectrum Antiproliferative Potency: IC50 Comparison Across Hematologic Malignancies

APTO-253 exhibits potent, single-digit to sub-micromolar antiproliferative activity across a diverse panel of hematologic cancer cell lines, demonstrating a breadth of action not seen with many targeted agents. In vitro, IC50 values range from 6.9 nM in sensitive AML cells to 305 nM in less sensitive lines [1]. This potency extends to other malignancies: acute lymphoblastic leukemia (ALL) and chronic myeloid leukemia (CML) (39–250 nM), non-Hodgkin's lymphoma (11–190 nM), and multiple myeloma (72–180 nM) [2]. This broad activity profile distinguishes APTO-253 from more narrowly acting G4 stabilizers like Y502-2304, which has demonstrated potent activity primarily in multiple myeloma [3].

IC50 Antiproliferative Hematologic Cancer

Mechanism of MYC Suppression: G4 Stabilization Profile Compared to Emerging Selective Stabilizers

While several new chemical entities are emerging as selective G4 stabilizers (e.g., Y502-2304 for c-Myc, Voreloxin for c-Myc/Bcl-2) [1], APTO-253 possesses a unique and broader stabilization profile driven by its intracellular conversion to a ferrous complex, Fe(253)3. FRET assays demonstrate that both monomeric APTO-253 and Fe(253)3 stabilize G4 structures not only from the MYC promoter but also from telomeres and the KIT promoter, and they do not bind to non-G4 double-stranded DNA [2]. The intracellular concentration of the active Fe(253)3 complex is approximately 18-fold higher than the native monomeric drug, amplifying its effect [3]. This multi-locus G4 stabilization, combined with KLF4 induction, explains its pleiotropic effects on DNA damage and cell cycle arrest, differentiating it from newer, more selective agents.

G-quadruplex MYC DNA Damage

APTO-253 (916151-99-0) Validated Research Applications: From AML Xenograft Modeling to p53-Independent Apoptosis Studies


Investigating CDX2-KLF4 Axis in AML and High-Risk MDS

Use APTO-253 as a chemical probe to reactivate KLF4 in CDX2-expressing AML models. The compound's unique mechanism directly addresses the KLF4 suppression observed in approximately 90% of AML patients [1]. Its efficacy in KLF4-low contexts, validated in cell lines and xenograft models (e.g., Kasumi-1, KG-1), makes it the primary small-molecule tool for studying this pathway [2].

Modeling p53-Independent Apoptosis via NOXA Induction

Employ APTO-253 to study p53-independent apoptotic pathways, specifically the induction of the pro-apoptotic factor NOXA. Data from triple-negative breast cancer (TNBC) models demonstrate that APTO-253 induces NOXA expression and NOXA-mediated apoptosis in a p53-independent manner, providing a crucial tool for cancers with p53 loss-of-function mutations [3].

Evaluating Synthetic Lethality in BRCA1/2-Deficient Cancer Models

Leverage APTO-253's synthetic lethal interaction with BRCA1/2 deficiency, which is comparable to olaparib but mechanistically distinct [4]. The compound is particularly suited for AML research where PARP inhibitors may cause myelosuppression, as APTO-253 does not exhibit bone marrow toxicity in preclinical models [5].

Developing Combination Strategies with Hypomethylating Agents in AML

Formulate APTO-253 in combination with azacitidine or other hypomethylating agents for AML xenograft studies. Preclinical data show enhanced antitumor activity with this combination compared to single agents, without increased bone marrow suppression [6]. This scenario is directly supported by validated in vivo dosing schedules (e.g., 2T-5B regimen) and combination studies [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apto-253

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.